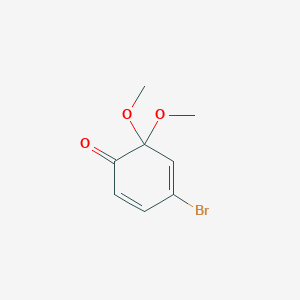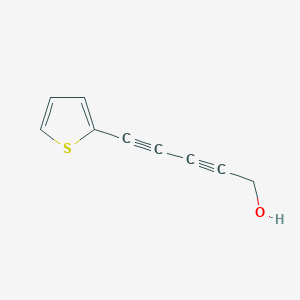
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- is an organosilicon compound with the molecular formula C20H22OSi2 It is a derivative of disiloxane, characterized by the presence of two phenylethynyl groups attached to the silicon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- can be synthesized through the hydrosilylation reaction of 1,1,3,3-tetramethyldisiloxane with phenylacetylene. The reaction typically requires a platinum-based catalyst, such as Karstedt’s catalyst, and is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- undergoes various chemical reactions, including:
Hydrosilylation: Reaction with alkenes or alkynes in the presence of a catalyst.
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Substitution: Reaction with nucleophiles to replace the phenylethynyl groups
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts, inert atmosphere, elevated temperatures.
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with various functional groups.
Oxidation: Formation of silanols or siloxanes.
Substitution: Formation of substituted disiloxanes with different functional groups
Wissenschaftliche Forschungsanwendungen
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials, such as silicone polymers and resins.
Organic Synthesis: Acts as a reagent in various organic reactions, including hydrosilylation and dehydrogenative silylation.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as a precursor for other organosilicon compounds .
Wirkmechanismus
The mechanism of action of disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- involves its ability to participate in various chemical reactions due to the presence of reactive silicon-hydrogen bonds and phenylethynyl groups. These functional groups allow the compound to undergo hydrosilylation, oxidation, and substitution reactions, leading to the formation of diverse organosilicon products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(4-methylphenyl)-: Similar structure but with methyl groups instead of phenylethynyl groups.
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)-: Contains pentafluorophenyl groups instead of phenylethynyl groups.
1,1,3,3-Tetramethyldisiloxane: Lacks the phenylethynyl groups and is used as a reducing agent and hydrosilylation reagent.
Uniqueness
The phenylethynyl groups enhance the compound’s ability to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry .
Eigenschaften
CAS-Nummer |
172228-59-0 |
|---|---|
Molekularformel |
C20H22OSi2 |
Molekulargewicht |
334.6 g/mol |
IUPAC-Name |
[dimethyl(2-phenylethynyl)silyl]oxy-dimethyl-(2-phenylethynyl)silane |
InChI |
InChI=1S/C20H22OSi2/c1-22(2,17-15-19-11-7-5-8-12-19)21-23(3,4)18-16-20-13-9-6-10-14-20/h5-14H,1-4H3 |
InChI-Schlüssel |
JDWXOKUPUSHCPB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C#CC1=CC=CC=C1)O[Si](C)(C)C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


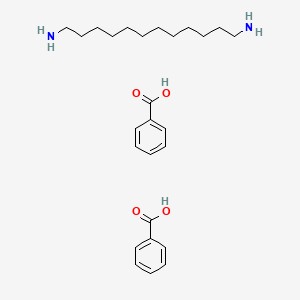

![Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14256722.png)
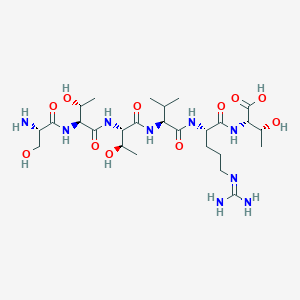

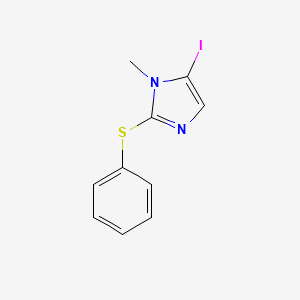
![N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide](/img/structure/B14256738.png)
![2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14256753.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)

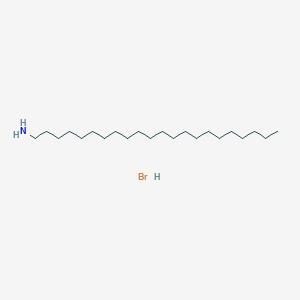
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B14256780.png)
